5-Amino-2-(difluoromethyl)pyridine-3-carboxylic acid
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Overview
Description
5-Amino-2-(difluoromethyl)pyridine-3-carboxylic acid is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical and biological properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in the compound enhances its stability, lipophilicity, and bioavailability, making it a significant molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 5-Amino-2-(difluoromethyl)pyridine-3-carboxylic acid, involves several methodsFor example, the reaction of 2-chloro-5-(difluoromethyl)pyridine with ammonia can yield the desired compound . Another method involves the use of difluoromethylation reagents to introduce the difluoromethyl group into the pyridine ring .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale chemical processes that ensure high yield and purity. These methods may include continuous flow reactions, which offer better control over reaction conditions and scalability. The use of advanced fluorinating agents and catalysts can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(difluoromethyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are often employed.
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Amino-2-(difluoromethyl)pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity against various diseases.
Industry: The compound is used in the development of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 5-Amino-2-(difluoromethyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, leading to increased biological activity. The compound can inhibit or activate specific pathways, depending on its structure and the target molecule .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(difluoromethyl)pyridine: Similar structure but lacks the carboxylic acid group.
5-Amino-2-(trifluoromethyl)pyridine-3-carboxylic acid: Contains a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
5-Amino-2-(difluoromethyl)pyridine-3-carboxylic acid is unique due to the presence of both an amino group and a difluoromethyl group on the pyridine ring. This combination of functional groups enhances its chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H6F2N2O2 |
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Molecular Weight |
188.13 g/mol |
IUPAC Name |
5-amino-2-(difluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H6F2N2O2/c8-6(9)5-4(7(12)13)1-3(10)2-11-5/h1-2,6H,10H2,(H,12,13) |
InChI Key |
BOGAUEBLWDLEAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)C(F)F)N |
Origin of Product |
United States |
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